molecular formula C6H10N2O3 B2918514 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1284075-63-3

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2918514
CAS No.: 1284075-63-3
M. Wt: 158.157
InChI Key: VKNADYCMARQBII-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole is a chemical building block featuring the privileged 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry and drug discovery . This specific derivative is intended for Research Use Only and is not for diagnostic or therapeutic purposes. The 1,3,4-oxadiazole core is a versatile pharmacophore present in several FDA-approved drugs and is the subject of extensive investigation for developing novel therapeutic agents . Researchers value this family of compounds for its broad spectrum of biological activities. Particularly, 1,3,4-oxadiazole derivatives have demonstrated potent anticancer properties by functioning as inhibitors against a variety of biological targets implicated in cancer cell proliferation. These mechanisms include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, structural analogs of this compound, specifically 1,3,4-oxadiazole N-Mannich bases, have shown promising antimicrobial and anti-proliferative activities in vitro, exhibiting efficacy against a range of Gram-positive bacteria and cancer cell lines . The dimethoxymethyl and methyl substituents on this oxadiazole core make it a valuable intermediate for further synthetic modification. Researchers can utilize this compound to create novel derivatives for structure-activity relationship (SAR) studies, aiming to develop new lead compounds with enhanced efficacy and selectivity for oncology and infectious disease research programs.

Properties

IUPAC Name

2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNADYCMARQBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an orthoester or a similar reagent. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance chemical stability but may reduce solubility due to increased lipophilicity .
  • Methoxy and Dimethoxymethyl Groups : Improve solubility through polar interactions, with dimethoxymethyl offering greater steric flexibility than rigid aryl groups .
  • Synthetic Yields : Aromatic substituents (e.g., 3h) often yield higher quantities (up to 88%) compared to aliphatic analogs, likely due to favorable cyclization kinetics .

Pharmacological and Functional Comparisons

Key Observations :

  • GSK-3β Inhibitors : Bulky substituents (e.g., benzofuran-sulfinyl) enhance target engagement and blood-brain barrier penetration .
  • Antibacterial Activity : Alkoxy groups (e.g., cyclopropylmethoxy) improve membrane penetration, critical for Gram-positive pathogens .
  • Enzyme Inhibitors: Polar groups (e.g., glucopyranosyl) enable hydrogen bonding with active sites, increasing binding affinity .

Physicochemical and Electronic Properties

The dimethoxymethyl group in this compound is expected to:

Increase Solubility : Methoxy groups enhance hydrophilicity compared to halogenated analogs (e.g., 3g, 3h) .

Moderate Lipophilicity : Balances solubility and membrane permeability, unlike highly lipophilic CF₃ or Br substituents.

Steric Effects : The branched dimethoxymethyl group may hinder enzymatic degradation, improving metabolic stability .

Biological Activity

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The oxadiazole ring is characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The specific compound this compound can be synthesized through various methods that typically involve the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies indicate that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference Compound
Staphylococcus aureus32Gentamicin
Escherichia coli16Gentamicin
Klebsiella pneumoniae32Gentamicin
Bacillus cereus64Gentamicin

Note: MIC = Minimum Inhibitory Concentration

In a study conducted by Kumar et al. (2020), the compound demonstrated good antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with MIC values indicating effectiveness comparable to standard antibiotics like gentamicin .

Antitumor Activity

Research indicates that oxadiazole derivatives possess antitumor properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit the proliferation of cancer cell lines.

Table 2: Antitumor Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)15.6
A549 (Lung)12.3
HT-29 (Colon)10.8

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles can be influenced by structural modifications. Substituents on the phenyl ring can enhance or diminish activity against specific targets. For example:

  • Methyl groups at positions on the oxadiazole ring can enhance antibacterial activity.
  • Halogen substitutions have been noted to improve antitumor efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where researchers found that modifications such as adding methoxy groups improved both antibacterial and antitumor activities significantly .

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